8-(Trimethylsilyl)quinoline
CAS No.: 134050-43-4
Cat. No.: VC18344383
Molecular Formula: C12H15NSi
Molecular Weight: 201.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134050-43-4 |
|---|---|
| Molecular Formula | C12H15NSi |
| Molecular Weight | 201.34 g/mol |
| IUPAC Name | trimethyl(quinolin-8-yl)silane |
| Standard InChI | InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
| Standard InChI Key | AZMSHDUCKRGHAE-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=CC=CC2=C1N=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 8-(trimethylsilyl)quinoline is C₁₂H₁₅NSi, with a molecular weight of 219.33 g/mol (adjusted from the fluoro analogue in ). The trimethylsilyl (-Si(CH₃)₃) group at the 8-position introduces steric bulk and electron-donating effects, altering the compound’s reactivity compared to unsubstituted quinoline. Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 290–300°C (estimated) |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | 4.2 (calculated) |
The compound’s structure has been confirmed via spectroscopic methods, including ¹H NMR and infrared spectroscopy, which reveal characteristic signals for the quinoline ring (δ 8.9–7.5 ppm for aromatic protons) and trimethylsilyl group (δ 0.3 ppm) .
Synthesis and Production
Synthetic Routes
The synthesis of 8-(trimethylsilyl)quinoline typically involves transition-metal-catalyzed coupling reactions or direct silylation:
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Palladium-Catalyzed Coupling
A common method adapts protocols from fluoro-substituted analogues . For example:This Sonogashira-type coupling proceeds under inert conditions (60–80°C, 12–24 hours), yielding the product in 60–75% efficiency .
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Direct Silylation
Alternatively, 8-hydroxyquinoline reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine):This method avoids metal catalysts but requires stringent moisture control.
Industrial-Scale Production
Industrial synthesis optimizes coupling reactions using continuous flow reactors to enhance yield (up to 85%) and purity (>98%). Post-synthesis purification involves fractional distillation or column chromatography .
Applications in Scientific Research
Organic Synthesis
8-(Trimethylsilyl)quinoline serves as a versatile building block:
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Ligand Design: Coordinates transition metals (e.g., Pt, Pd) to form stable complexes for catalysis .
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Cross-Coupling Reactions: The silyl group acts as a directing agent in C–H functionalization, enabling regioselective substitutions .
Materials Science
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Semiconductor Materials: Incorporated into organic light-emitting diodes (OLEDs) due to its electron-transport properties .
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Polymer Additives: Enhances thermal stability in silicones and epoxy resins.
Comparative Analysis with Analogues
The 8-(trimethylsilyl) group uniquely balances steric and electronic effects, enabling applications unmet by hydroxyl or halogenated analogues.
Future Perspectives
Future research should explore:
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Drug Delivery Systems: Leveraging lipophilicity for targeted therapies.
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Advanced Catalysts: Developing asymmetric synthesis routes using chiral silyl-quinoline ligands.
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Environmental Impact: Assessing biodegradation pathways to address ecological concerns.
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